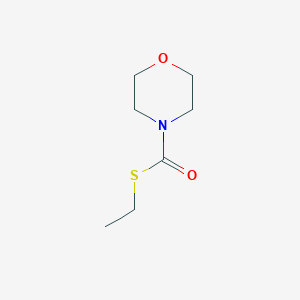![molecular formula C8H10N2 B14473348 7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene CAS No. 65115-47-1](/img/structure/B14473348.png)
7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Diazabicyclo[422]deca-2,4,7-triene is a bicyclic compound with a unique structure that includes two nitrogen atoms within its bicyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene typically involves a series of organic reactions. One common method is the Dieckmann condensation of piperazinebutyrate, followed by reduction of the resulting bicyclic ketone with lithium borohydride (LiBH4) at low temperatures . This method ensures high diastereoselectivity in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Aplicaciones Científicas De Investigación
7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s bicyclic structure allows it to fit into binding sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxybicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile
- (2Z,4Z)-1-methoxy-7,8-dioxabicyclo[4.2.2]deca-2,4,9-triene
- 7,8-Diazabicyclo[4.2.2]dec-7-ene
Uniqueness
7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene is unique due to its specific bicyclic structure with two nitrogen atoms, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar bicyclic compounds.
Propiedades
Número CAS |
65115-47-1 |
|---|---|
Fórmula molecular |
C8H10N2 |
Peso molecular |
134.18 g/mol |
Nombre IUPAC |
7,8-diazabicyclo[4.2.2]deca-2,4,7-triene |
InChI |
InChI=1S/C8H10N2/c1-2-4-8-6-5-7(3-1)9-10-8/h1-4,7-8H,5-6H2 |
Clave InChI |
GAWFNIGFJDTWBM-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C=CC=CC1N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


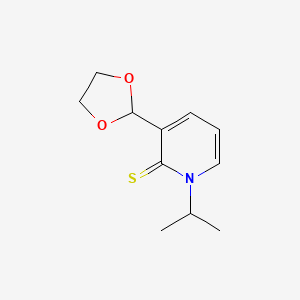
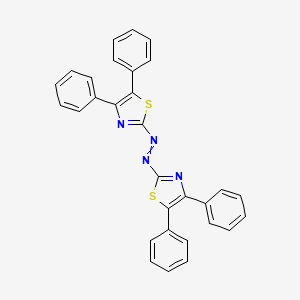
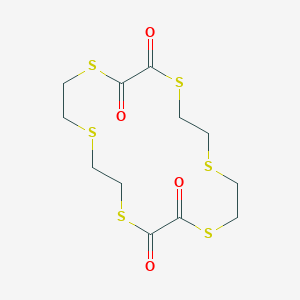
![2-nitro-5-[(Z)-2-phenyl-1-(trichloromethylsulfonyl)ethenyl]furan](/img/structure/B14473276.png)
![(2S)-1-[(Prop-2-en-1-yl)oxy]-3-(triphenylmethoxy)propan-2-ol](/img/structure/B14473286.png)
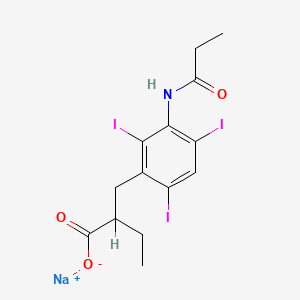
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14473305.png)
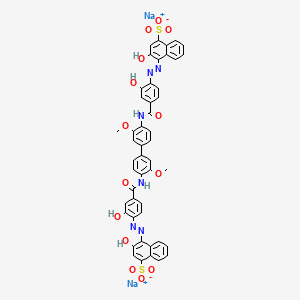

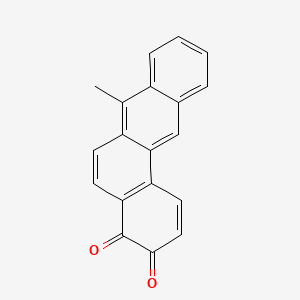
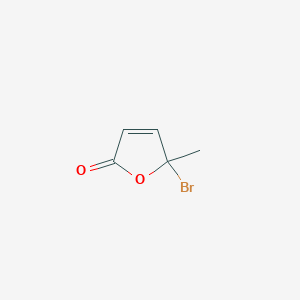
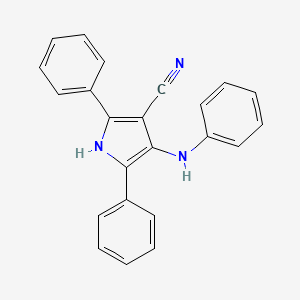
![2-Methyl-5,7-diphenylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14473337.png)
